molecular formula C16H14N2O4 B1508058 2,2'-Diamino-4,4'-stilbenedicarboxylic acid CAS No. 1275552-69-6

2,2'-Diamino-4,4'-stilbenedicarboxylic acid

Cat. No.: B1508058
CAS No.: 1275552-69-6
M. Wt: 298.29 g/mol
InChI Key: QEDSDXRFNGAJKN-OWOJBTEDSA-N
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Description

2,2'-Diamino-4,4'-stilbenedicarboxylic acid is an organic compound characterized by its amine-functionalized dicarboxylic acid structure. This compound is known for its utility in various scientific and industrial applications, particularly in the formation of metal-organic frameworks (MOFs) and other advanced materials.

Mechanism of Action

Target of Action

The primary target of 2,2’-Diamino-4,4’-stilbenedicarboxylic acid is the formation of metal-organic frameworks (MOFs). These MOFs are structures that can store hydrogen and reduce CO2 .

Mode of Action

2,2’-Diamino-4,4’-stilbenedicarboxylic acid interacts with its targets by acting as an organic linker and an amine-functionalized dicarboxylic acid . It forms a complex with zirconium to create a porous and visible light responsive zirconium metal–organic framework .

Biochemical Pathways

The compound affects the biochemical pathways related to hydrogen storage and CO2 reduction. By forming MOFs, it facilitates these processes, contributing to energy efficiency .

Result of Action

The molecular and cellular effects of 2,2’-Diamino-4,4’-stilbenedicarboxylic acid’s action are primarily seen in its ability to form MOFs. These MOFs can store hydrogen and reduce CO2, which are crucial for various industrial and environmental applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2'-Diamino-4,4'-stilbenedicarboxylic acid typically involves the reaction of stilbene-4,4'-dicarboxylic acid with an appropriate amine source under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 2,2'-Diamino-4,4'-stilbenedicarboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The amine groups can be oxidized to form nitro groups or other oxidized derivatives.

  • Reduction: The carboxylic acid groups can be reduced to alcohols or other reduced forms.

  • Substitution: The compound can participate in substitution reactions where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed:

  • Oxidation: Nitro derivatives, hydroxylamines, and other oxidized products.

  • Reduction: Alcohols, aldehydes, and other reduced forms.

  • Substitution: A wide range of substituted derivatives depending on the reagents used.

Scientific Research Applications

2,2'-Diamino-4,4'-stilbenedicarboxylic acid has found applications in various fields:

  • Chemistry: It is used as a linker in the synthesis of metal-organic frameworks (MOFs) for gas storage and catalysis.

  • Biology: The compound can be used in the development of fluorescent probes and biological imaging agents.

  • Industry: It is utilized in the production of advanced materials, including sensors and electronic devices.

Comparison with Similar Compounds

2,2'-Diamino-4,4'-stilbenedicarboxylic acid is similar to other dicarboxylic acids and amine-functionalized compounds, but its unique structure and properties set it apart. Some similar compounds include:

  • 2-Aminoterephthalic acid: Another amine-functionalized dicarboxylic acid used in MOF synthesis.

  • 4,4'-Stilbenedicarboxylic acid: The parent compound without the amine groups.

  • Biphenyl-4,4'-dicarboxylic acid: A related compound used in polymer synthesis.

These compounds share structural similarities but differ in their functional groups and applications, highlighting the uniqueness of this compound.

Properties

IUPAC Name

3-amino-4-[(E)-2-(2-amino-4-carboxyphenyl)ethenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4/c17-13-7-11(15(19)20)5-3-9(13)1-2-10-4-6-12(16(21)22)8-14(10)18/h1-8H,17-18H2,(H,19,20)(H,21,22)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEDSDXRFNGAJKN-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)N)C=CC2=C(C=C(C=C2)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C(=O)O)N)/C=C/C2=C(C=C(C=C2)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20728638
Record name 4,4'-[(E)-Ethene-1,2-diyl]bis(3-aminobenzoic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20728638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1275552-69-6
Record name 4,4'-[(E)-Ethene-1,2-diyl]bis(3-aminobenzoic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20728638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1275552-69-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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